VUF11207 Displays Absolute Selectivity for CXCR7 Across the Entire CXCR Family, Unlike CXCL12 and TC14012
VUF11207 was profiled against all seven human CXCRs (CXCR1–CXCR7) in parallel using the GloSensor assay for Gαi coupling and PRESTO‑Tango/Tango assay for β‑arrestin2 recruitment. It induced β‑arrestin2 recruitment exclusively at CXCR7, with no detectable response at CXCR1–6 or CXCR4 [1]. In contrast, the endogenous agonist CXCL12 robustly activates both CXCR4 and CXCR7, while the peptide TC14012 acts as a CXCR7 agonist but also antagonizes CXCR4 (IC50 = 19.3 nM) [2]. This pan‑CXCR silent profile makes VUF11207 the only tool capable of isolating CXCR7‑specific pharmacology in mixed‑receptor cellular backgrounds.
| Evidence Dimension | Receptor selectivity across CXCR1–CXCR7 family |
|---|---|
| Target Compound Data | Active only at CXCR7 (β‑arrestin2 recruitment); silent at CXCR1–6 and CXCR4 |
| Comparator Or Baseline | CXCL12 activates CXCR4 and CXCR7; TC14012 activates CXCR7 (EC50 = 350 nM) and antagonizes CXCR4 (IC50 = 19.3 nM) |
| Quantified Difference | VUF11207 shows zero functional activity at CXCR4 vs. robust activation by CXCL12 and inverse modulation by TC14012 |
| Conditions | PRESTO‑Tango β‑arrestin2 recruitment assay; GloSensor Gαi‑coupled cAMP assay in HEK293 cells |
Why This Matters
Only VUF11207 guarantees no CXCR4 crosstalk, which is essential for dissecting CXCR7‑specific roles in cancer cell migration, angiogenesis, and inflammation.
- [1] Sarma, P., et al. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system. Nat. Commun. 14, 4808 (2023). View Source
- [2] TargetMol. TC14012 TFA product page. Accessed Apr 2026. View Source
